molecular formula C19H22O B3025128 2',3'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone CAS No. 898779-32-3

2',3'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone

Cat. No.: B3025128
CAS No.: 898779-32-3
M. Wt: 266.4 g/mol
InChI Key: YAHISIFZAOUZIO-UHFFFAOYSA-N
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Description

2’,3’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone is an organic compound with the molecular formula C19H22O It is a derivative of propiophenone, characterized by the presence of dimethyl groups on both the phenyl and propiophenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,4-dimethylacetophenone with 2,3-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include:

    Temperature: 0-5°C initially, then gradually increased to room temperature.

    Solvent: Anhydrous dichloromethane or chloroform.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2’,3’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether, reflux conditions.

    Substitution: Bromine in acetic acid, room temperature.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated derivatives.

Scientific Research Applications

2’,3’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,3’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Propiophenone: The parent compound, lacking the dimethyl substitutions.

    3,4-Dimethylacetophenone: A precursor in the synthesis of 2’,3’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone.

    2,3-Dimethylbenzoyl Chloride: Another precursor used in the synthesis.

Uniqueness

2’,3’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone is unique due to the specific placement of dimethyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-(3,4-dimethylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-13-8-9-17(12-15(13)3)10-11-19(20)18-7-5-6-14(2)16(18)4/h5-9,12H,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHISIFZAOUZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)CCC2=CC(=C(C=C2)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644843
Record name 1-(2,3-Dimethylphenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-32-3
Record name 1-Propanone, 1-(2,3-dimethylphenyl)-3-(3,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Dimethylphenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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